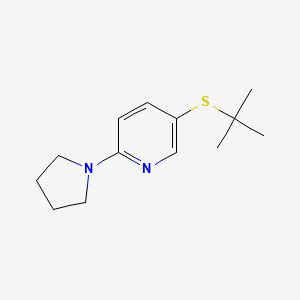

5-(tert-Butylthio)-2-(pyrrolidin-1-yl)pyridine

Description

5-(tert-Butylthio)-2-(pyrrolidin-1-yl)pyridine is a pyridine derivative featuring a pyrrolidine ring at the 2-position and a tert-butylthio (S-t-Bu) group at the 5-position. The tert-butylthio group introduces steric bulk and lipophilicity, while the pyrrolidine moiety may enhance binding interactions in biological systems.

Properties

Molecular Formula |

C13H20N2S |

|---|---|

Molecular Weight |

236.38 g/mol |

IUPAC Name |

5-tert-butylsulfanyl-2-pyrrolidin-1-ylpyridine |

InChI |

InChI=1S/C13H20N2S/c1-13(2,3)16-11-6-7-12(14-10-11)15-8-4-5-9-15/h6-7,10H,4-5,8-9H2,1-3H3 |

InChI Key |

GSFADIBLRIIYMV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SC1=CN=C(C=C1)N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butylthio)-2-(pyrrolidin-1-yl)pyridine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Introduction of the tert-Butylthio Group: The tert-butylthio group can be introduced via nucleophilic substitution reactions using tert-butylthiol and an appropriate leaving group on the pyridine ring.

Introduction of the Pyrrolidin-1-yl Group: The pyrrolidin-1-yl group can be introduced through nucleophilic substitution reactions using pyrrolidine and an appropriate leaving group on the pyridine ring.

Industrial Production Methods

Industrial production methods for 5-(tert-Butylthio)-2-(pyrrolidin-1-yl)pyridine may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of similar compounds, providing a more sustainable and scalable approach .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butylthio)-2-(pyrrolidin-1-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The pyrrolidin-1-yl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-(tert-Butylthio)-2-(pyrrolidin-1-yl)pyridine has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: It can be used in the development of novel materials with unique electronic and optical properties.

Biological Studies: It can be used as a probe to study biological processes and interactions.

Mechanism of Action

The mechanism of action of 5-(tert-Butylthio)-2-(pyrrolidin-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific context and application.

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of Pyridine Derivatives

*Prices vary by quantity (1g, 5g, 25g).

Key Findings:

Substituent Effects on Molecular Weight :

- The target compound’s estimated molecular weight (~236 g/mol) is lower than most analogs in the catalog (e.g., 282–502 g/mol). This difference arises from lighter substituents (S-t-Bu vs. halogens or silyl groups) and simpler side chains .

Steric and Electronic Properties :

- The tert-butylthio group in the target compound is less bulky than tert-butyldimethylsilyloxy () but more lipophilic than methoxy or halogen substituents (). This could enhance membrane permeability in biological applications .

- Halogenated analogs (e.g., Br, Cl, I) in –7 are heavier and may exhibit higher reactivity in cross-coupling reactions compared to the thioether group .

Commercial Availability and Cost :

- Compounds with complex substituents (e.g., silyl-protected pyrrolidine, benzyl groups) command prices up to $4800/25g, suggesting synthesis challenges. The target compound’s simpler structure might reduce production costs, though this is speculative .

Functional Group Diversity :

- Unlike the sulfur-containing target compound, most analogs in the catalog feature oxygen-based (e.g., esters, ethers) or halogen substituents. The thioether group’s unique redox stability and hydrogen-bonding avoidance could differentiate its applications .

Biological Activity

5-(tert-Butylthio)-2-(pyrrolidin-1-yl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C12H18N2S

- Molecular Weight : Approximately 218.35 g/mol

- Structural Features : The structure includes a pyridine ring substituted with a tert-butylthio group and a pyrrolidine moiety, which contributes to its chemical reactivity and biological activity .

Research indicates that 5-(tert-Butylthio)-2-(pyrrolidin-1-yl)pyridine acts primarily as a ligand in various biochemical pathways, particularly in pain modulation. It has been shown to interact with the transient receptor potential vanilloid 1 (TRPV1) pathway, which is crucial for pain sensation. The compound's antagonistic properties against TRPV1 suggest that it may be effective in managing pain .

Key Mechanisms:

Table 1: Summary of Biological Activities

Pain Modulation Studies

In vitro studies demonstrate that 5-(tert-Butylthio)-2-(pyrrolidin-1-yl)pyridine effectively inhibits TRPV1 activation, leading to reduced pain responses in experimental models. For instance, compounds structurally similar to this one have shown significant antiallodynic effects in neuropathic pain models, indicating a promising avenue for further pharmacological exploration .

Anticancer Activity

Although direct studies on this compound are sparse, it is positioned within a class of pyridine derivatives that have shown anticancer activity. For example, related compounds have been evaluated for their cytotoxic effects on A549 cells, revealing structure-dependent activity that could be leveraged for therapeutic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.